Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine . The reaction is usually carried out in methanolic conditions with refluxing for several hours to yield the desired isoxazole derivative.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . The use of eco-friendly and efficient methods is preferred to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The isoxazole ring allows for various substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
- 3-Hydroxy-5-methylisoxazole
Uniqueness
Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13(16)9-7-12(19-14-9)8-4-5-11(17-2)10(15)6-8/h4-7,15H,3H2,1-2H3 |
InChI Key |
FYAWVCYMMKWNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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